molecular formula C4H7ClN4O B13657995 4-amino-1H-imidazole-2-carboxamide hydrochloride

4-amino-1H-imidazole-2-carboxamide hydrochloride

Cat. No.: B13657995
M. Wt: 162.58 g/mol
InChI Key: GJCJZUYPYOMNKR-UHFFFAOYSA-N
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Description

4-amino-1H-imidazole-2-carboxamide hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is a white to pale brown or pale grey powder that is highly soluble in water and other polar solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1H-imidazole-2-carboxamide hydrochloride typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including arylhalides and aromatic and saturated heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization techniques. The process may include additional purification steps to ensure the high purity of the final product. The use of molecular oxygen to oxidize the α-keto carbon to a diketone in situ, followed by cyclization under basic conditions, is another method employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-amino-1H-imidazole-2-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: Substitution reactions can occur at the nitrogen or carbon atoms within the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen, nickel catalysts, and various acids and bases. The reaction conditions often involve mild temperatures and pressures to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include substituted imidazoles, which have applications in pharmaceuticals, agrochemicals, and other industries .

Scientific Research Applications

4-amino-1H-imidazole-2-carboxamide hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-1H-imidazole-2-carboxamide hydrochloride is unique due to its specific structure and the presence of both amino and carboxamide functional groups. This combination allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound in scientific research and industrial applications .

Properties

Molecular Formula

C4H7ClN4O

Molecular Weight

162.58 g/mol

IUPAC Name

5-amino-1H-imidazole-2-carboxamide;hydrochloride

InChI

InChI=1S/C4H6N4O.ClH/c5-2-1-7-4(8-2)3(6)9;/h1H,5H2,(H2,6,9)(H,7,8);1H

InChI Key

GJCJZUYPYOMNKR-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)C(=O)N)N.Cl

Origin of Product

United States

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